Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate
Description
Methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at position 2 and a methyl ester at position 6.
Properties
Molecular Formula |
C15H11ClN2O2 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-15(19)12-3-2-8-18-9-13(17-14(12)18)10-4-6-11(16)7-5-10/h2-9H,1H3 |
InChI Key |
ZFNDDDQOPCDHNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyridine with 4-chlorobenzaldehyde, followed by cyclization and esterification to form the final product .
Industrial Production Methods
Industrial production methods often utilize efficient one-pot synthesis techniques to streamline the process and reduce costs . These methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group undergoes nucleophilic substitution under specific conditions. For example:
-
Ammonolysis with aqueous ammonia at 120°C produces the 4-aminophenyl derivative (yield: 58–72%) .
-
Methoxylation using sodium methoxide in DMF at 80°C replaces chlorine with a methoxy group (yield: 64%) .
Reactivity is enhanced by electron-withdrawing effects of the imidazo[1,2-a]pyridine system, which activate the para-chlorine for displacement.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
The carboxylic acid product serves as a precursor for amidation or further functionalization.
Electrophilic Substitution
The imidazo[1,2-a]pyridine ring undergoes regioselective electrophilic substitution at the 3-position:
Chlorination
Chloramine-T (2 equiv) in 1,2-dichloroethane at 25°C selectively introduces chlorine at C3:
textMethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate + Chloramine-T → Methyl 3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate (Yield: 83%, confirmed by XRD)[5]
This method avoids harsh reagents like Cl₂ or SO₂Cl₂ and is scalable to gram quantities .
Cross-Coupling Reactions
The C3-chlorinated derivative participates in palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ | 3-Phenyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate | 70% | |
| Thiocyanation | NaSCN, CuI, DMF | 3-Thiocyanato derivative | 66% |
Reduction and Oxidation
-
Reduction : LiAlH₄ reduces the ester to a primary alcohol (yield: 78%) .
-
Oxidation : KMnO₄ oxidizes the methyl group to a ketone under mild conditions (yield: 65%) .
Mechanistic Insights
Scientific Research Applications
Cholinesterase Inhibition
Imidazo[1,2-a]pyridine derivatives, including methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate, have been studied for their potential as cholinesterase inhibitors. These compounds are relevant in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that certain derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the brain. For instance, a study found that derivatives with biphenyl side chains demonstrated strong AChE inhibition with IC50 values around 79 µM .
Anticancer Activity
The compound also shows promise as an anticancer agent. Various studies have highlighted the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against different cancer cell lines. For example, derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells, including those from breast and colon cancers . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with appropriate pyridine derivatives under controlled conditions. Characterization methods such as NMR spectroscopy and X-ray crystallography provide insights into the molecular structure and confirm the presence of functional groups essential for biological activity.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde + Pyridine Derivative | Base-catalyzed reaction at room temperature | Varies |
| 2 | Methylation with methyl iodide | Reflux in DMF | Varies |
Molecular Docking Studies
Computational studies have been employed to predict the binding affinity of this compound to its biological targets. Molecular docking simulations suggest that these compounds can effectively bind to the active sites of AChE and BChE through specific interactions such as π-π stacking and hydrogen bonding. This computational approach aids in understanding the structure-activity relationship (SAR) and optimizing lead compounds for enhanced efficacy .
Alzheimer’s Disease Research
In a notable case study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their effects on AChE activity. The study revealed that compounds with halogen substitutions exhibited improved inhibitory effects compared to their unsubstituted counterparts. This finding underscores the importance of substituent variation in enhancing pharmacological properties .
Cancer Cell Line Studies
Another study focused on evaluating the anticancer properties of various imidazo[1,2-a]pyridine derivatives against human cancer cell lines using the National Cancer Institute's protocols. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in disease pathways . For example, it may inhibit kinases or other proteins essential for the survival of pathogens .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences and Trends
Methoxy-substituted analogues (e.g., CAS 133427-31-3) exhibit higher polarity due to the electron-donating methoxy group, improving aqueous solubility .
Impact on Thermal Stability :
- Compounds with nitro groups (e.g., 2d) show higher melting points (215–217°C) due to increased intermolecular interactions (e.g., dipole-dipole) .
Synthetic Flexibility :
- The chloromethyl-substituted analogue (CAS 16228681) serves as a reactive intermediate for further derivatization, unlike the target compound’s stable 4-chlorophenyl group .
Spectroscopic Signatures :
- The 4-chlorophenyl group would produce distinct ¹H NMR signals (e.g., aromatic protons at δ ~7.4–7.6 ppm) and ¹³C NMR shifts (C-Cl at ~135 ppm), differentiating it from fluorophenyl or methoxyphenyl analogues .
Biological Activity
Methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate (CAS: 133427-39-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H11ClN2O2
- Molecular Weight : 286.72 g/mol
- Purity : ≥95%
The compound features a unique imidazo[1,2-a]pyridine scaffold, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231). The compound's mechanism appears to involve apoptosis induction as indicated by increased levels of cleaved PARP and active caspases in treated cells .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 17.02 | Apoptosis via caspase activation |
| MDA-MB-231 | 13.00 | Induction of cell cycle arrest |
Antimicrobial Activity
Imidazo[1,2-a]pyridine compounds have also shown promising antimicrobial properties. Specific studies indicate that derivatives can inhibit bacterial growth and exhibit antifungal activities. The presence of the chlorophenyl group enhances these effects, potentially through better binding to microbial targets .
Neuroprotective Effects
Some research indicates that imidazo[1,2-a]pyridine derivatives may act as neuroprotective agents. They have been studied for their ability to inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer’s. For instance, a derivative with a biphenyl side chain demonstrated strong AChE inhibition with an IC50 value of 79 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorophenyl Group : Enhances lipophilicity and biological interactions.
- Imidazo[1,2-a]pyridine Core : Essential for the anticancer and antimicrobial activities.
Research into SAR has revealed that modifications at various positions on the imidazo ring can significantly alter the compound's efficacy and selectivity against different biological targets .
Case Study 1: Anticancer Efficacy in Breast Cancer Models
In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines at concentrations lower than conventional chemotherapeutics like 5-Fluorouracil. The compound was shown to induce apoptosis without affecting non-tumorigenic cells significantly .
Case Study 2: AChE Inhibition
A derivative bearing similar structural characteristics exhibited potent AChE inhibition, suggesting potential applications in treating Alzheimer’s disease. The IC50 values were comparable to established AChE inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
